molecular formula C6H2BrClFN3 B13574282 2-Azido-1-bromo-5-chloro-3-fluorobenzene

2-Azido-1-bromo-5-chloro-3-fluorobenzene

Cat. No.: B13574282
M. Wt: 250.45 g/mol
InChI Key: IGAPKCDPBOTPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-bromo-5-chloro-3-fluorobenzene is an aromatic compound characterized by the presence of azido, bromo, chloro, and fluoro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-bromo-5-chloro-3-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a fluorobenzene derivative followed by azidation. For instance, 1-bromo-3-chloro-5-fluorobenzene can be synthesized and then subjected to azidation using sodium azide in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-bromo-5-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Hydrogen Gas: Utilized in reduction reactions.

Major Products Formed

Scientific Research Applications

2-Azido-1-bromo-5-chloro-3-fluorobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1-bromo-5-chloro-3-fluorobenzene involves its reactivity towards nucleophiles and electrophiles The azido group can participate in click chemistry reactions, forming stable triazole ringsThese reactions are facilitated by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloro-5-fluorobenzene: Lacks the azido group but shares similar halogen substituents.

    2-Azido-1-bromo-4-chlorobenzene: Similar structure but with different positions of the substituents.

Properties

Molecular Formula

C6H2BrClFN3

Molecular Weight

250.45 g/mol

IUPAC Name

2-azido-1-bromo-5-chloro-3-fluorobenzene

InChI

InChI=1S/C6H2BrClFN3/c7-4-1-3(8)2-5(9)6(4)11-12-10/h1-2H

InChI Key

IGAPKCDPBOTPLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N=[N+]=[N-])Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.